Tetrahydropyrazolopyridines, including the specific derivative , belong to a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. [, , , ] These compounds often serve as valuable building blocks for synthesizing various biologically active molecules. [, , , ]
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound characterized by its unique pyrazolo-pyridine structure and trifluoromethyl substituent. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's CAS Number is 1022931-56-1, and its molecular formula is C8H10F3N3, with a molecular weight of 205.18 g/mol .
The synthesis of 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine typically involves several steps:
These methods allow for the efficient formation of the tetrahydro-pyrazolo-pyridine core while incorporating the trifluoromethyl group effectively.
The molecular structure of 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine features a bicyclic framework consisting of a pyrazole ring fused to a pyridine ring. The presence of the trifluoromethyl group at position 3 significantly influences its electronic properties.
The structural conformation plays a crucial role in determining the compound's reactivity and interaction with biological targets .
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions typical of heterocyclic compounds:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine primarily involves its interaction with biological targets such as enzymes and receptors:
Understanding these mechanisms is vital for optimizing its therapeutic potential.
The physical properties of 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine include:
Chemical properties include:
Due to its unique structural features and biological activity:
Classical routes employ sequential heterocycle formation and elaboration. A representative 3-step approach starts with ortho-lithiation of 2-fluoropyridine at −78°C using lithium diisopropylamide (LDA), followed by electrophilic trapping with ethyl trifluoroacetate to yield trifluoroacetyl intermediate 9 (Scheme 3) [2]. Subsequent cyclization with hydrazine hydrate at elevated temperatures affords the bicyclic core. Critical process insights include:
Table 1: Representative Multi-Step Synthesis
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
1 | LDA, −78°C, 4h; then CF₃C(O)OC₂H₅ | Trifluoroacetyl hydrate | 65 |
2 | Hydrazine hydrate, 60°C | Crude bicyclic core | 82 |
3 | Charcoal purification | 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | 90 |
Microwave irradiation significantly enhances cyclization and functional group transformations. Key advancements:
The CF₃ group is installed early via electrophilic trifluoromethylation or built into cyclic precursors:
Regiocontrol is achievable at N1, C4, and C6 positions through tailored reagents:
Table 2: Regioselective Functionalization Examples
Position | Reaction | Reagents | Product Application |
---|---|---|---|
N1 | Benzylation | BnBr, NaH, DMF | N-Protected intermediates for further C-functionalization |
C4 | Bromination | Br₂, AcOH | Suzuki coupling precursors |
C4/C6 | Thioglycosidation | Per-acetylated glycosyl bromides, KOH | Anticancer thioglycosides (e.g., CDK2 inhibitors) [7] |
C6 | Oxidation | KMnO₄, acetone | Ketone intermediates for Schiff base formation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1